molecular formula C16H13ClN2O2 B8326882 6-Carboxy-1-(2-Chlorobenzyl)-2-Methylbenzimidazole

6-Carboxy-1-(2-Chlorobenzyl)-2-Methylbenzimidazole

Cat. No. B8326882
M. Wt: 300.74 g/mol
InChI Key: VXBLDUOHSHPNKR-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

Eighty milliliters of ethanol and 37 g of a 10 % sodium hydroxide aqueous solution were added to 10.0 g of 1-(2-chlorobenzyl)-6-ethoxycarbonyl-2-methylbenzimidazole, and the mixture was refluxed for 4 hours. The reaction solution was cooled, and was then adjusted to a pH of 6 with 10% hydrochloric acid. The precipitate was collected, washed with water, and dried under reduced pressure to give 8.30 g of 6-carboxy-1-(2-chlorobenzyl)-2-methylbenzimidazole (121).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2-chlorobenzyl)-6-ethoxycarbonyl-2-methylbenzimidazole
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:25]=[CH:24][CH:23]=[CH:22][C:5]=1[CH2:6][N:7]1[C:11]2[CH:12]=[C:13]([C:16]([O:18]CC)=[O:17])[CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[CH3:21].Cl>C(O)C>[C:16]([C:13]1[CH:14]=[CH:15][C:10]2[N:9]=[C:8]([CH3:21])[N:7]([CH2:6][C:5]3[CH:22]=[CH:23][CH:24]=[CH:25][C:4]=3[Cl:3])[C:11]=2[CH:12]=1)([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
1-(2-chlorobenzyl)-6-ethoxycarbonyl-2-methylbenzimidazole
Quantity
10 g
Type
reactant
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)C(=O)OCC)C)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=CC2=C(N(C(=N2)C)CC2=C(C=CC=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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